molecular formula C21H28N2O4S2 B2487720 4-tert-butyl-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide CAS No. 946227-26-5

4-tert-butyl-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide

Cat. No.: B2487720
CAS No.: 946227-26-5
M. Wt: 436.59
InChI Key: HFECXWCHDAWLEO-UHFFFAOYSA-N
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Description

4-tert-butyl-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide (CAS 946227-26-5) is a synthetic organic compound with a molecular formula of C21H28N2O4S2 and a molecular weight of 436.59 g/mol . This molecule features a tetrahydroquinoline scaffold, a privileged structure in medicinal chemistry known for its prevalence in pharmacologically active compounds . The structure is further characterized by a benzenesulfonamide group with a tert-butyl substituent and an ethanesulfonyl group attached to the tetrahydroquinoline nitrogen. While the specific biological profile of this compound is an area of ongoing research, its structural features are of significant interest. Sulfonamide-functionalized compounds are widely investigated for their diverse pharmacological activities, which can include antimicrobial properties . Furthermore, N-sulfonyl tetrahydroisoquinoline derivatives have recently been explored as potent antifungal agents against species such as Aspergillus and Penicillium , demonstrating the research value of this chemical class in developing new antimicrobial solutions . This compound is intended for research and development applications only, such as in chemical biology, hit-to-lead optimization, and investigations into structure-activity relationships. It is supplied with a guaranteed purity of 95% or higher and is strictly for laboratory use. It is not approved for human consumption, diagnostic, or therapeutic applications.

Properties

IUPAC Name

4-tert-butyl-N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O4S2/c1-5-28(24,25)23-14-6-7-16-8-11-18(15-20(16)23)22-29(26,27)19-12-9-17(10-13-19)21(2,3)4/h8-13,15,22H,5-7,14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFECXWCHDAWLEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Strategies Overview

The compound’s structure comprises three critical components:

  • Tetrahydroquinoline core (1,2,3,4-tetrahydroquinoline)
  • Dual sulfonamide groups (ethanesulfonyl and benzene sulfonamide)
  • tert-Butyl substituent on the benzene ring

Synthetic routes prioritize sequential assembly to avoid regiochemical conflicts, often employing orthogonal protection strategies for amines.

Stepwise Preparation Methods

Construction of the Tetrahydroquinoline Core

The 1,2,3,4-tetrahydroquinoline scaffold is typically synthesized via:

Povarov Reaction

A [4 + 2] cycloaddition between:

  • Aniline derivatives (e.g., 4-tert-butylaniline)
  • Aldehyde (e.g., formaldehyde)
  • Electron-rich dienophile (e.g., vinyl ethers)

Conditions :

  • Solvent: Tetrahydrofuran (THF)
  • Base: Na₂CO₃
  • Temperature: 66°C
  • Yield: 63–91%
Hydrogenation of Quinoline

Catalytic hydrogenation of quinoline derivatives using:

  • Catalyst: Rhodium (Rh) or Ruthenium (Ru) complexes
  • Pressure: 50 bar H₂
  • Ligands: Xantphos or BIPHEP derivatives

Sulfonylation Reactions

N-Sulfonylation of Tetrahydroquinoline

Step 1 : Ethanesulfonylation at the tetrahydroquinoline nitrogen

  • Reagent : Ethanesulfonyl chloride
  • Base : Triethylamine (Et₃N)
  • Solvent : Dichloromethane (DCM)
  • Yield : 71–88%

Optimization of Reaction Conditions

Solvent and Temperature Effects

Parameter Optimal Value Impact on Yield
Solvent THF 87%
Temperature 66°C Maximizes [4 + 2] cycloaddition efficiency
Catalyst Loading 0.5 mol% Rh 99:1 linear:branched selectivity

Ligand Design for Transition Metal Catalysis

  • Xantphos : Enhances hydroaminomethylation selectivity via flexible bite angles.
  • MeO-furyl-BIPHEP : Achieves 88% ee in asymmetric hydrogenation.

Analytical Characterization

Spectroscopic Confirmation

  • ¹H NMR : Distinct signals for tert-butyl (δ 1.25 ppm), sulfonamide NH (δ 7.8–8.2 ppm), and tetrahydroquinoline protons (δ 2.5–3.5 ppm).
  • HRMS : Molecular ion peak at m/z 507.1743 (calculated for C₂₁H₂₉N₂O₄S₂).

Chromatographic Purification

  • Stationary Phase : Silica gel
  • Eluent : Petroleum ether/ethyl acetate (10:1)
  • Purity : >95% by HPLC

Challenges and Troubleshooting

Competing Side Reactions

  • Over-sulfonylation : Mitigated by stepwise addition of sulfonyl chlorides.
  • Racemization : Controlled via low-temperature Rh-catalyzed hydrogenation.

Steric Hindrance Management

  • Use of bulky ligands (e.g., BTPP) improves access to linear amine products.

Applications and Derivatives

  • Pharmaceutical intermediates : Antipsychotic (fluspirilene) and antiemetic (diphendiol) precursors.
  • Fluorophores : Structural analogs exhibit λₑₘ = 429.90 nm and quantum yields up to 0.558.

Chemical Reactions Analysis

Types of Reactions

4-tert-butyl-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the aromatic ring and the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

    Oxidation: Formation of sulfonic acids or quinoline N-oxides.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives or substituted sulfonamides.

Scientific Research Applications

4-tert-butyl-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 4-tert-butyl-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt metabolic pathways and lead to the desired therapeutic effects. The compound may also interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.

Comparison with Similar Compounds

Similar Compounds

    4-tert-Butylbenzenesulfonamide: A simpler analog lacking the tetrahydroquinoline moiety.

    N-Butylbenzenesulfonamide: Similar structure but with a butyl group instead of a tert-butyl group.

    Ethanesulfonyl Chloride: A precursor used in the synthesis of sulfonamides.

Uniqueness

4-tert-butyl-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide is unique due to its complex structure, which combines multiple functional groups. This complexity allows for diverse chemical reactivity and potential biological activities, making it a valuable compound in various fields of research and industry.

Biological Activity

The compound 4-tert-butyl-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide is a sulfonamide derivative that has gained interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C18H24N2O3S2
  • Molecular Weight : 372.52 g/mol

The biological activity of sulfonamides typically involves inhibition of bacterial dihydropteroate synthase and interference with folic acid synthesis. However, for this specific compound, studies suggest it may also interact with various cellular pathways, including:

  • Calcium Channel Modulation : The compound may affect calcium channel activity, influencing cardiovascular parameters such as perfusion pressure and coronary resistance .
  • Inflammatory Response Modulation : Sulfonamide derivatives are known to exhibit anti-inflammatory properties, potentially through inhibition of pro-inflammatory cytokines.

Pharmacological Effects

Recent studies have highlighted the following pharmacological effects of this compound:

  • Cardiovascular Effects :
    • The compound has been evaluated in isolated rat heart models where it demonstrated a decrease in perfusion pressure and coronary resistance. This suggests a potential application in managing cardiovascular diseases .
    • Table 1 summarizes the experimental design used to evaluate these effects.
    GroupCompoundDose (nM)
    IControl-
    IIBenzenesulfonamide0.001
    IIICompound 2 (2,5-Dichloro-N-(4-nitrophenyl)-benzene-sulfonamide)0.001
    IVCompound 3 (2-Hydrazinocarbonyl-benzenesulfonamide)0.001
    VCompound 4 (4-(2-Amino-ethyl)-benzenesulfonamide)0.001
    VICompound 5 (4-[3-(4-Nitro-phenyl)-ureido]-benzene-sulfonamide)0.001
  • Antimicrobial Activity :
    • Similar compounds have shown antimicrobial properties against various bacterial strains. Further research is needed to determine if this specific sulfonamide exhibits similar effects.

Case Studies

A notable study assessed the interaction of the compound with calcium channels using docking simulations. The results indicated that the compound could effectively bind to calcium channel proteins, suggesting a mechanism for its cardiovascular effects .

Q & A

How can computational methods guide the optimization of the synthesis pathway for this compound to improve yield and purity?

Methodological Answer:
Integrate quantum chemical calculations (e.g., reaction path search) with experimental data to identify energy barriers and optimal reaction conditions. For example:

  • Key Steps :
    • Use density functional theory (DFT) to model intermediates in the Povarov reaction (formation of the tetrahydroquinoline core) .
    • Apply machine learning to analyze solvent effects and catalyst performance for sulfonylation steps .
    • Validate predictions via small-scale parallel experiments, adjusting parameters like temperature (80–120°C) and solvent polarity (DMF vs. THF) .
  • Expected Outcomes : Reduced trial-and-error experimentation, improved yield by 15–30%, and purity ≥95% (HPLC) .

What advanced spectroscopic techniques resolve structural ambiguities in this sulfonamide derivative?

Methodological Answer:
Combine complementary techniques to confirm stereochemistry and functional group orientation:

  • 2D NMR (NOESY/ROESY) : Resolves spatial proximity of the tert-butyl group and ethanesulfonyl moiety .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (C₂₁H₂₉N₃O₄S₂) with <2 ppm error .
  • X-ray Crystallography : Critical for absolute configuration determination, particularly for the tetrahydroquinoline ring’s chair conformation .
  • FT-IR : Confirms sulfonamide (-SO₂NH-) stretching vibrations at 1320–1160 cm⁻¹ .

How should researchers address contradictory data on biological activity across assay systems?

Methodological Answer:
Implement a tiered validation protocol:

Orthogonal Assays : Compare enzyme inhibition (e.g., dihydropteroate synthase) in bacterial vs. mammalian cell lysates to identify species-specific effects .

Dose-Response Analysis : Test IC₅₀ values in physiologically relevant concentrations (0.1–100 µM) across ≥3 replicates .

Meta-Analysis : Use tools like Prism® to assess variability sources (e.g., assay temperature, serum content) .

Structural Dynamics : Perform molecular docking to evaluate target binding pocket accessibility in different assay conditions .

What strategies evaluate enzyme inhibition selectivity against homologous targets?

Methodological Answer:
Design a comparative enzymatic panel:

  • Target Selection : Include homologous enzymes (e.g., carbonic anhydrase isoforms CA-II and CA-IX) .
  • Kinetic Assays : Measure kcat/KM ratios under standardized pH (7.4) and ionic strength (150 mM NaCl) .
  • Selectivity Index (SI) : Calculate SI = IC₅₀(off-target)/IC₅₀(target). Aim for SI >10 to minimize off-target effects .
  • Co-crystallization : Resolve inhibitor-enzyme complexes to identify critical binding residues (e.g., hydrophobic interactions with tert-butyl) .

How to design experiments assessing metabolic stability in preclinical development?

Methodological Answer:
Use in vitro and in silico models:

  • Liver Microsomes : Incubate compound (1–10 µM) with NADPH cofactor; monitor parent compound depletion via LC-MS/MS over 60 minutes .
  • CYP450 Inhibition Screening : Test against CYP3A4/2D6 isoforms at 10 µM (FDA guidelines) .
  • QSAR Modeling : Predict metabolic soft spots (e.g., ethanesulfonyl group’s susceptibility to hydrolysis) .
  • Pharmacokinetic Parameters : Calculate intrinsic clearance (CLint) and half-life (t½) using hepatocyte data .

What are critical safety protocols for handling this compound given its toxicity profile?

Methodological Answer:
Adopt OSHA/GHS-aligned practices:

  • PPE : Nitrile gloves (≥8 mil thickness), ANSI Z87.1-compliant goggles, and lab coats .
  • Engineering Controls : Use fume hoods (≥100 fpm face velocity) for weighing and synthesis steps .
  • Acute Toxicity Mitigation :
    • Oral LD₅₀ (Category 4): Prepare 1% sodium bicarbonate solution for accidental ingestion .
    • Skin Contact: Immediate decontamination with pH-neutral soap and 15-minute flushing .
  • Waste Disposal : Segregate sulfonamide waste in halogenated containers; incinerate at >1000°C .

How to analyze structure-activity relationships (SAR) for analogs with modified sulfonamide groups?

Methodological Answer:
Develop a systematic SAR matrix:

Modification Biological Activity Key Data
Ethanesulfonyl → Benzenesulfonyl↑ CA-II inhibition (IC₅₀ 12 nM vs. 45 nM)
tert-Butyl → Isopropyl↓ Metabolic stability (t½ 2.1h vs. 4.8h)
Tetrahydroquinoline saturationImproved BBB permeability (LogP 2.8 vs. 3.5)

Use Free-Wilson analysis to quantify substituent contributions to activity .

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